7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride
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Overview
Description
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the reaction of pyrido[2,3-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, which can have different biological activities and applications .
Scientific Research Applications
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride include other brominated heterocyclic compounds such as:
- 7-bromo-1H-pyrido[2,3-b]pyrazine
- 7-bromo-1H-pyrrolo[2,3-b]pyrazine
- 7-bromo-1H-pyrido[2,3-b]oxazine .
Uniqueness
The uniqueness of this compound lies in its specific bromination pattern and the presence of both pyridine and pyrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2639450-87-4 |
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Molecular Formula |
C7H10BrCl2N3 |
Molecular Weight |
287 |
Purity |
95 |
Origin of Product |
United States |
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